Isotopic Mass Shift: d4 vs. Non-Deuterated Hydroxy Vandetanib Enables MS Discrimination
Hydroxy Vandetanib-d4 (C22H20D4BrFN4O3) has a molecular weight of 495.38 g/mol, while its non-deuterated counterpart Hydroxy Vandetanib (C22H24BrFN4O3, CAS 910298-61-2) has a molecular weight of 491.35 g/mol, yielding a mass difference of +4.03 Da [1]. This mass shift arises from four deuterium atoms substituted at the 2,2,6,6-positions of the piperidine ring [2]. By comparison, Vandetanib-d6 (CAS 1174683-49-8) provides a +6 Da shift on the parent drug scaffold but does not match the hydroxy metabolite's structure .
| Evidence Dimension | Molecular weight difference (deuterated vs. non-deuterated form) |
|---|---|
| Target Compound Data | Hydroxy Vandetanib-d4: MW = 495.38 g/mol; formula C22H20D4BrFN4O3 |
| Comparator Or Baseline | Hydroxy Vandetanib (unlabeled): MW = 491.35 g/mol; formula C22H24BrFN4O3; Vandetanib-d6: MW = 481.39 g/mol (parent scaffold only) |
| Quantified Difference | +4.03 Da vs. unlabeled hydroxy metabolite; structurally distinct from parent d6 (contains hydroxyl group on piperidine methanol) |
| Conditions | Molecular characterization by vendor-supplied MS, ¹H-NMR, and HPLC data |
Why This Matters
The +4 Da mass shift is the minimum required separation to avoid isotopic cross-talk in triple-quadrupole MS/MS, while the hydroxyl group ensures co-elution with the target hydroxy metabolite rather than the parent drug.
- [1] PharmAffiliates. Hydroxy Vandetanib-d4 (CAS No. 1346598-62-6) and Hydroxy Vandetanib (CAS No. 910298-61-2). Comparative Product Datasheets. View Source
- [2] Veeprho. Hydroxy Vandetanib-D4. Product Datasheet. IUPAC: 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-(piperidine-d4)methanol. SMILES data confirming d4 positions. View Source
